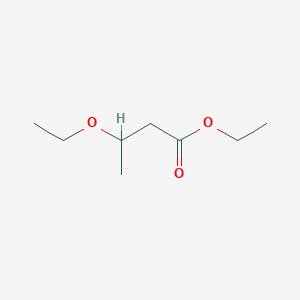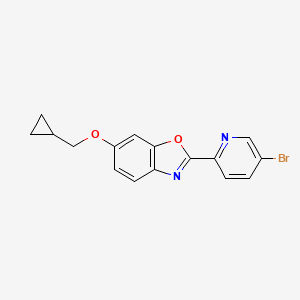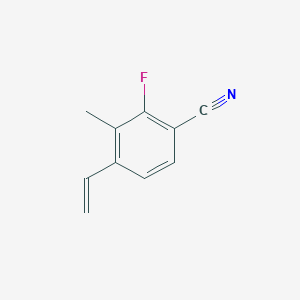![molecular formula C22H28O3 B8339280 17-(2-Hydroxyacetyl)-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B8339280.png)
17-(2-Hydroxyacetyl)-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-(2-Hydroxyacetyl)-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one is a synthetic steroid compound
Métodos De Preparación
The synthesis of 17-(2-Hydroxyacetyl)-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one involves multiple steps, starting from simpler steroid precursors. The synthetic routes typically include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methylation: Addition of methyl groups to enhance stability and activity.
Cyclization: Formation of the steroid ring structure.
Purification: Techniques such as chromatography to isolate the desired compound.
Industrial production methods may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
17-(2-Hydroxyacetyl)-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of functional groups with others, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: As a precursor for the synthesis of other complex steroid compounds.
Biology: Studying its effects on cellular processes and hormone regulation.
Medicine: Investigating its potential as a therapeutic agent for conditions like inflammation and hormonal imbalances.
Industry: Utilized in the production of steroid-based pharmaceuticals and research chemicals.
Mecanismo De Acción
The mechanism of action of 17-(2-Hydroxyacetyl)-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as steroid hormone receptors. It can modulate the activity of these receptors, influencing gene expression and cellular functions. The pathways involved may include signal transduction cascades and regulatory networks that control various physiological processes.
Comparación Con Compuestos Similares
17-(2-Hydroxyacetyl)-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one can be compared with other similar steroid compounds, such as:
Cortisol: A naturally occurring steroid hormone with anti-inflammatory properties.
Prednisone: A synthetic steroid used as an anti-inflammatory and immunosuppressant.
Dexamethasone: Another synthetic steroid with potent anti-inflammatory effects.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and therapeutic potential.
Propiedades
Fórmula molecular |
C22H28O3 |
|---|---|
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O3/c1-13-10-18-16-5-4-14-11-15(24)6-8-21(14,2)17(16)7-9-22(18,3)20(13)19(25)12-23/h6-8,11,13,16,18,20,23H,4-5,9-10,12H2,1-3H3 |
Clave InChI |
QGWCZYPVHAHXQX-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CO)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-amino-3-[[4-(methylthio)phenyl]amino]benzoate](/img/structure/B8339199.png)

![3-(3-Bromo-phenyl)-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one](/img/structure/B8339203.png)




![(4-methylbenzyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B8339237.png)
![Ethyl 2-((7-bromo-3,3-dibutyl-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetate](/img/structure/B8339256.png)
![2-Chloro-7-(3-nitrophenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B8339262.png)



![tert-Butyl (2-{[2-(3-cyano-4-fluorophenyl)ethyl]amino}ethyl)carbamate](/img/structure/B8339289.png)
